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Core Principle: A Non-Hydrolyzable ATP Mimic
Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable

analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular

biology.[1] Its utility lies in its structural similarity to ATP, allowing it to bind to the active site of

ATP-dependent enzymes. However, the substitution of the β-γ bridging oxygen atom with an

imido (-NH-) group renders the terminal phosphate bond highly resistant to enzymatic

cleavage.[2] This key difference makes AMP-PNP a powerful tool to "freeze" enzymes in an

ATP-bound, pre-hydrolysis state, enabling the detailed study of transient conformational

changes and enzymatic mechanisms that are otherwise difficult to capture.[2][3]

The imido linkage in AMP-PNP is significantly more stable than the phosphoanhydride bond in

ATP, preventing the nucleophilic attack required for hydrolysis.[3] While some ATPases have

been reported to exhibit very slow hydrolysis of AMP-PNP, for most experimental purposes, it

is considered a non-hydrolyzable analog.[4] This property allows researchers to trap and

stabilize ATP-binding proteins, facilitating a range of biochemical and structural analyses.[5]

Applications in Molecular Biology
The ability of AMP-PNP to mimic ATP binding without being hydrolyzed has led to its

widespread use in several key areas of molecular biology research:
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Structural Biology: AMP-PNP is invaluable for determining the three-dimensional structures

of ATP-dependent enzymes using techniques like X-ray crystallography and cryo-electron

microscopy (cryo-EM).[5] By locking the enzyme in a specific conformational state, AMP-
PNP facilitates the growth of high-quality crystals and the acquisition of stable single-particle

images, providing snapshots of the enzyme's pre-hydrolysis conformation.[6]

Enzyme Kinetics: In enzyme kinetics studies, AMP-PNP is frequently used as a competitive

or non-competitive inhibitor to probe the mechanism of ATP hydrolysis.[7][8] By analyzing the

effect of AMP-PNP on the reaction rate at varying substrate concentrations, researchers can

determine its binding affinity (Ki) and gain insights into the enzyme's catalytic cycle.

Motor Protein Research: Motor proteins, such as kinesins and myosins, convert the chemical

energy from ATP hydrolysis into mechanical work.[9] AMP-PNP is used to study the

mechanochemical coupling of these proteins by trapping them in a state of strong affinity for

their cytoskeletal tracks (e.g., microtubules for kinesin), effectively stalling their movement

and allowing for detailed biophysical characterization.[9][10]

Data Presentation: Quantitative Analysis of AMP-
PNP Interactions
The binding affinity of AMP-PNP varies depending on the specific protein and the experimental

conditions. The following tables summarize reported dissociation constants (Kd) and inhibition

constants (Ki) for AMP-PNP with various ATP-dependent enzymes.
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Experimental Protocols
ATPase Inhibition Assay using AMP-PNP
This protocol outlines a general method for determining the inhibitory effect of AMP-PNP on an

ATPase using a colorimetric assay that measures the release of inorganic phosphate (Pi).

Materials:

Purified ATPase enzyme

ATP solution (e.g., 10 mM stock)
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AMP-PNP solution (e.g., 10 mM stock)

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

Phosphate detection reagent (e.g., Malachite Green-based reagent)

Phosphate standard solution (for standard curve)

96-well microplate

Microplate reader

Procedure:

Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard

solution in the assay buffer.

Set up the reactions: In a 96-well plate, prepare the following reactions in triplicate:

Control (No Inhibitor): Assay buffer, ATPase enzyme, and ATP.

Inhibitor: Assay buffer, ATPase enzyme, varying concentrations of AMP-PNP, and ATP.

Blank (No Enzyme): Assay buffer, ATP (and highest concentration of AMP-PNP for

background control).

Pre-incubation: Pre-incubate the enzyme with AMP-PNP in the assay buffer for 5-10 minutes

at the desired reaction temperature.

Initiate the reaction: Add ATP to each well to start the reaction. The final volume should be

consistent across all wells.

Incubation: Incubate the plate at the optimal temperature for the ATPase for a set period

(e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

Stop the reaction and detect phosphate: Stop the reaction by adding the phosphate

detection reagent according to the manufacturer's instructions.
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Measure absorbance: Read the absorbance at the appropriate wavelength using a

microplate reader.

Data Analysis: Subtract the blank absorbance from all readings. Use the phosphate standard

curve to determine the amount of Pi produced in each reaction. Calculate the percentage of

inhibition for each AMP-PNP concentration and determine the IC50 or Ki value.

Kinase Inhibition Assay with AMP-PNP
This protocol describes a method to assess the inhibitory potential of AMP-PNP on a protein

kinase using a fluorescence-based assay.

Materials:

Purified kinase

Kinase substrate (peptide or protein)

ATP solution

AMP-PNP solution

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-

100)

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

White, opaque 384-well plates

Luminometer

Procedure:

Prepare reagents: Dilute the kinase, substrate, ATP, and AMP-PNP to the desired

concentrations in the kinase assay buffer.

Set up the assay: In a 384-well plate, add the following components:

Kinase enzyme
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Varying concentrations of AMP-PNP (or vehicle control)

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow AMP-PNP
to bind to the kinase.

Initiate the kinase reaction: Add a mixture of the kinase substrate and ATP to each well.

Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time for the specific

kinase).

ADP detection: Stop the kinase reaction and detect the amount of ADP produced by adding

the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's

protocol.

Measure luminescence: Read the luminescence signal using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. Calculate the percent inhibition for each AMP-PNP concentration

and determine the IC50 or Ki value.

Kinesin Motility Assay with AMP-PNP Immobilization
This protocol outlines a single-molecule motility assay where AMP-PNP is used to attach

kinesin motors to microtubules before observing their movement upon the addition of ATP.

Materials:

Purified, fluorescently labeled kinesin motors

Taxol-stabilized microtubules

Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl2, 10 µM Taxol)

AMP-PNP solution (e.g., 1 mM stock)

ATP solution (e.g., 10 mM stock)

Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)
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Microscope flow cell

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

Prepare the flow cell: Coat the inside of the flow cell with an antibody against tubulin (e.g.,

anti-α-tubulin) to immobilize the microtubules.

Immobilize microtubules: Flow the taxol-stabilized microtubules into the flow cell and

incubate for 5-10 minutes. Wash with motility buffer to remove unbound microtubules.

Block the surface: Flow in a blocking solution (e.g., 1% BSA in motility buffer) to prevent non-

specific binding of the kinesin motors.

Introduce kinesin with AMP-PNP: In a separate tube, mix the fluorescently labeled kinesin

with AMP-PNP (final concentration ~10-100 µM) in motility buffer. Flow this mixture into the

flow cell and incubate for 5-10 minutes to allow the kinesin to bind to the microtubules in a

rigor-like state.

Wash out unbound motors: Gently wash the flow cell with motility buffer to remove any

unbound kinesin.

Initiate motility: Prepare a motility solution containing ATP (final concentration ~1-5 mM) and

the oxygen scavenging system in motility buffer. Flow this solution into the chamber.

Image acquisition: Immediately begin acquiring images of the fluorescently labeled kinesin

motors moving along the microtubules using a TIRF microscope.

Data Analysis: Track the movement of individual kinesin molecules to determine their velocity

and processivity.

Visualizations
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Caption: Mechanism of ATP hydrolysis versus AMP-PNP inhibition of an enzyme.
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Caption: Experimental workflow for a kinase inhibition assay using AMP-PNP.
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Kinesin Motor Protein Cycle
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Caption: Role of AMP-PNP in stalling a motor protein on its track.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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